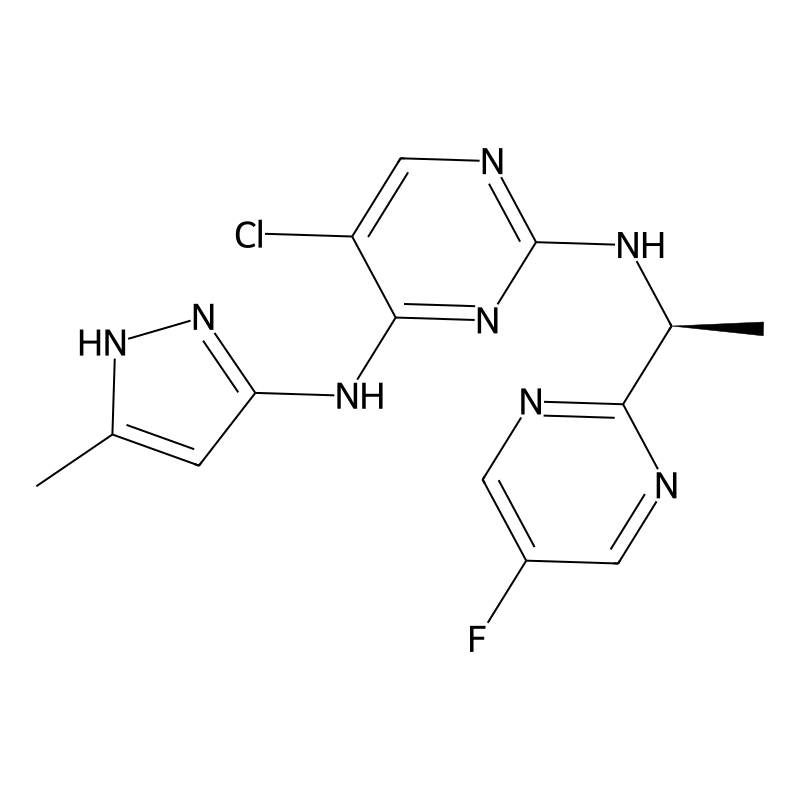

(1R)-AZD-1480

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

(1R)-AZD-1480 (CAS: 935666-88-9) is the specific (1R) chiral enantiomer of the highly potent ATP-competitive JAK1/2 inhibitor AZD-1480. In procurement and chemoinformatics, this compound is strictly utilized as a structurally matched negative control for target validation and assay calibration [1]. While it shares identical physicochemical properties—such as molecular weight (348.77 g/mol), lipophilicity, and solubility—with the active (1S)-enantiomer, the (1R) spatial configuration creates a critical steric clash within the JAK2 ATP-binding pocket[2]. This structural divergence renders (1R)-AZD-1480 fundamentally inactive against its primary target at standard assay concentrations, making it an indispensable baseline material for isolating on-target JAK/STAT signaling effects from scaffold-dependent off-target toxicity.

References

- [1] Ioannidis, S., et al. 'Discovery of 5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway.' Journal of Medicinal Chemistry 54.1 (2011): 262-276.

- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 16654980, AZD1480.

Substituting (1R)-AZD-1480 with a generic inactive kinase inhibitor or an unrelated negative control introduces severe physicochemical confounding into cellular assays. Unrelated controls possess different membrane permeability, protein binding, and solubility profiles, making it impossible to determine if a lack of phenotypic response is due to target inactivity or simply poor cellular uptake [1]. Furthermore, attempting to use a crude racemic mixture of AZD-1480 as a baseline is a critical procurement error; the racemate contains 50% of the active (1S)-enantiomer, which will still strongly inhibit JAK2 and confound dose-response curves [2]. Procuring the >98% pure (1R)-enantiomer is the only way to guarantee a perfect physicochemical match while cleanly eliminating on-target JAK2 suppression.

References

- [1] Ioannidis, S., et al. 'Discovery of 5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway.' Journal of Medicinal Chemistry 54.1 (2011): 262-276.

- [2] Volochnyuk, D. M., et al. 'Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry.' ChemistryOpen 8.6 (2019): 682-721.

Steric Exclusion and Loss of JAK2 Potency

The primary procurement value of (1R)-AZD-1480 lies in its quantified inactivity against JAK2 compared to the active drug. In TEL-JAK2 cellular assays, the (1R)-enantiomer demonstrates a 180-fold reduction in inhibitory potency compared to the (1S)-enantiomer (AZD-1480, GI50 = 60 nM) [1]. This massive drop in target affinity is driven by a steric clash when the (1R)-methyl group attempts to fit near the valine 863 and glycine 856 residues in the JAK2 P-loop [1].

| Evidence Dimension | TEL-JAK2 cellular assay potency |

| Target Compound Data | (1R)-AZD-1480: ~10.8 µM (Calculated from 180x reduction) |

| Comparator Or Baseline | (1S)-AZD-1480: GI50 = 60 nM |

| Quantified Difference | 180-fold reduction in inhibitory potency |

| Conditions | In vitro TEL-JAK2 driven cellular proliferation assay |

This exact quantitative drop allows researchers to use the (1R)-enantiomer to definitively prove that observed cellular phenotypes are driven by JAK2 inhibition rather than general scaffold toxicity.

Elimination of Racemic Confounding in Dose-Response

Procuring a high-purity (>98% ee) (1R)-AZD-1480 standard is critical for avoiding the confounding effects of racemic mixtures. A racemic preparation of AZD-1480 inherently retains 50% of the highly active (1S)-enantiomer, which will still trigger robust JAK2 inhibition and STAT3 suppression at low nanomolar concentrations [1]. By utilizing the pure (1R)-enantiomer, laboratories ensure a flat dose-response curve for on-target effects, providing a true zero-baseline [2].

| Evidence Dimension | Baseline target suppression |

| Target Compound Data | >98% pure (1R)-AZD-1480: Negligible target suppression at <1 µM |

| Comparator Or Baseline | Racemic AZD-1480: ~50% of maximum target suppression at <1 µM |

| Quantified Difference | Near-total elimination of false-positive JAK2 inhibition |

| Conditions | High-sensitivity STAT3 phosphorylation and kinase binding assays |

Procuring the chirally pure inactive enantiomer prevents false-positive target engagement signals that would otherwise ruin the calibration of high-throughput screening assays.

Physicochemical Baseline for Cellular Penetration

When selecting a negative control, structural and physicochemical parity is paramount. (1R)-AZD-1480 provides a 100% structural scaffold match to the active drug, meaning its molecular weight (348.77 g/mol), lipophilicity, and DMSO solubility profiles are identical [1]. If a buyer were to substitute this with a generic, structurally unrelated inactive kinase control, variations in membrane permeability or protein binding would introduce unquantifiable variables into the assay [2].

| Evidence Dimension | Physicochemical variance |

| Target Compound Data | (1R)-AZD-1480: 0% variance in MW and scaffold lipophilicity vs. AZD-1480 |

| Comparator Or Baseline | Generic inactive kinase controls: High variance in MW, logP, and solubility |

| Quantified Difference | Absolute structural parity vs. highly variable physicochemical profiles |

| Conditions | In vitro cell-based assays requiring matched vehicle and compound dosing |

This guarantees that any observed phenotypic differences between the test and control wells are strictly due to JAK1/2 target engagement, rather than differential compound uptake or precipitation.

Target Validation in JAK/STAT Signaling Assays

Because of its 180-fold reduction in JAK2 potency, (1R)-AZD-1480 is the ideal paired control for validating AZD-1480 activity. It is procured to run in parallel with the active drug to definitively prove that observed reductions in STAT3 phosphorylation are strictly JAK1/2-mediated, rather than an artifact of the pyrazol-3-yl pyrimidin-4-amine scaffold[1].

Off-Target Toxicity Screening and Baseline Calibration

In cell viability and phenotypic screening, (1R)-AZD-1480 is utilized as a baseline compound to quantify the non-specific cytotoxicity of the chemical class. Its identical physicochemical profile ensures that any observed toxicity at high micromolar concentrations is accurately attributed to off-target interactions rather than JAK2 suppression[1].

High-Throughput Screening (HTS) Assay Development

For industrial laboratories developing novel JAK inhibitors, procuring high-purity (1R)-AZD-1480 allows for the creation of highly reliable negative control wells. This eliminates the confounding effects of racemic mixtures, enabling precise calculation of Z'-factors and ensuring the assay's sensitivity is correctly calibrated [2].

References

- [1] Ioannidis, S., et al. 'Discovery of 5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway.' Journal of Medicinal Chemistry 54.1 (2011): 262-276.

- [2] Volochnyuk, D. M., et al. 'Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry.' ChemistryOpen 8.6 (2019): 682-721.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Health Hazard

Other CAS

Wikipedia

Dates

2: Sun ZL, Tang YJ, Wu WG, Xing J, He YF, Xin DM, Yu YL, Yang Y, Han P. AZD1480 can inhibit the biological behavior of ovarian cancer SKOV3 cells in vitro. Asian Pac J Cancer Prev. 2013;14(8):4823-7. PubMed PMID: 24083752.

3: Gu L, Liao Z, Hoang DT, Dagvadorj A, Gupta S, Blackmon S, Ellsworth E, Talati P, Leiby B, Zinda M, Lallas CD, Trabulsi EJ, McCue P, Gomella L, Huszar D, Nevalainen MT. Pharmacologic inhibition of Jak2-Stat5 signaling By Jak2 inhibitor AZD1480 potently suppresses growth of both primary and castrate-resistant prostate cancer. Clin Cancer Res. 2013 Oct 15;19(20):5658-74. doi: 10.1158/1078-0432.CCR-13-0422. Epub 2013 Aug 13. PubMed PMID: 23942095.

4: Plimack ER, Lorusso PM, McCoon P, Tang W, Krebs AD, Curt G, Eckhardt SG. AZD1480: a phase I study of a novel JAK2 inhibitor in solid tumors. Oncologist. 2013;18(7):819-20. doi: 10.1634/theoncologist.2013-0198. Epub 2013 Jul 11. PubMed PMID: 23847256; PubMed Central PMCID: PMC3720635.

5: Chang Q, Bournazou E, Sansone P, Berishaj M, Gao SP, Daly L, Wels J, Theilen T, Granitto S, Zhang X, Cotari J, Alpaugh ML, de Stanchina E, Manova K, Li M, Bonafe M, Ceccarelli C, Taffurelli M, Santini D, Altan-Bonnet G, Kaplan R, Norton L, Nishimoto N, Huszar D, Lyden D, Bromberg J. The IL-6/JAK/Stat3 feed-forward loop drives tumorigenesis and metastasis. Neoplasia. 2013 Jul;15(7):848-62. PubMed PMID: 23814496; PubMed Central PMCID: PMC3689247.

6: Yan S, Li Z, Thiele CJ. Inhibition of STAT3 with orally active JAK inhibitor, AZD1480, decreases tumor growth in Neuroblastoma and Pediatric Sarcomas In vitro and In vivo. Oncotarget. 2013 Mar;4(3):433-45. PubMed PMID: 23531921; PubMed Central PMCID: PMC3717306.

7: Bogani C, Bartalucci N, Martinelli S, Tozzi L, Guglielmelli P, Bosi A, Vannucchi AM; Associazione Italiana per la Ricerca sul Cancro AGIMM Gruppo Italiano Malattie Mieloproliferative. mTOR inhibitors alone and in combination with JAK2 inhibitors effectively inhibit cells of myeloproliferative neoplasms. PLoS One. 2013;8(1):e54826. doi: 10.1371/journal.pone.0054826. Epub 2013 Jan 31. PubMed PMID: 23382981; PubMed Central PMCID: PMC3561413.

8: Couto JP, Almeida A, Daly L, Sobrinho-Simões M, Bromberg JF, Soares P. AZD1480 blocks growth and tumorigenesis of RET- activated thyroid cancer cell lines. PLoS One. 2012;7(10):e46869. doi: 10.1371/journal.pone.0046869. Epub 2012 Oct 2. PubMed PMID: 23056499; PubMed Central PMCID: PMC3462763.

9: de Groot J, Liang J, Kong LY, Wei J, Piao Y, Fuller G, Qiao W, Heimberger AB. Modulating antiangiogenic resistance by inhibiting the signal transducer and activator of transcription 3 pathway in glioblastoma. Oncotarget. 2012 Sep;3(9):1036-48. PubMed PMID: 23013619; PubMed Central PMCID: PMC3660053.

10: Loveless ME, Lawson D, Collins M, Nadella MV, Reimer C, Huszar D, Halliday J, Waterton JC, Gore JC, Yankeelov TE. Comparisons of the efficacy of a Jak1/2 inhibitor (AZD1480) with a VEGF signaling inhibitor (cediranib) and sham treatments in mouse tumors using DCE-MRI, DW-MRI, and histology. Neoplasia. 2012 Jan;14(1):54-64. PubMed PMID: 22355274; PubMed Central PMCID: PMC3281942.

Explore Compound Types